Norfenefrine hydrochloride

Catalog No.
S611932
CAS No.
4779-94-6
M.F
C8H12ClNO2
M. Wt
189.64 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Norfenefrine hydrochloride

CAS Number

4779-94-6

Product Name

Norfenefrine hydrochloride

IUPAC Name

3-(2-amino-1-hydroxyethyl)phenol;hydrochloride

Molecular Formula

C8H12ClNO2

Molecular Weight

189.64 g/mol

InChI

InChI=1S/C8H11NO2.ClH/c9-5-8(11)6-2-1-3-7(10)4-6;/h1-4,8,10-11H,5,9H2;1H

InChI Key

OWMFSWZUAWKDRR-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)O)C(CN)O.Cl

Synonyms

3-octopamine, A.S. COR, alpha-(aminomethyl)-3-hydroxybenzyl alcohol, m-octopamine, Norfenefrin Ziethen, Norfenefrin-ratiopharm, norfenefrine, norfenefrine citrate (1:1), (R)-(R-(R*,R*))-isomer, norfenefrine citrate (1:1), (R-(R*,R*))-isomer, norfenefrine hydrochloride, norfenefrine hydrochloride, (+,-)-isomer, norfenefrine hydrochloride, (R)-isomer, norfenefrine hydrochloride, (S)-isomer, norfenefrine sulfate, norfenefrine, (+)-isomer, norfenefrine, (+,-)-isomer, norfenefrine, (-)-isomer, norfenefrine, 2H-labeled cpd, norphenylephrine, Novadral

Canonical SMILES

C1=CC(=CC(=C1)O)C(C[NH3+])O.[Cl-]

Vasoconstrictor:

Norfenefrine hydrochloride, a sympathomimetic amine, possesses vasoconstrictive properties similar to its parent compound, ephedrine. This ability to constrict blood vessels has been explored in scientific research for its potential applications in various areas:

  • Local Anesthesia: Studies have investigated the use of norfenefrine hydrochloride as an adjunctive agent in local anesthesia to prolong the duration of the anesthetic block by promoting vasoconstriction at the injection site, thereby reducing blood flow and drug dispersal [].

Hemostasis:

The vasoconstrictive properties of norfenefrine hydrochloride have also been investigated for its potential use in controlling bleeding in various settings:

  • Nasal Bleeding (Epistaxis): Research suggests that topical application of norfenefrine hydrochloride may be effective in treating nosebleeds by constricting blood vessels in the nasal mucosa [].

Other Potential Applications:

Limited scientific research has explored the potential use of norfenefrine hydrochloride for other conditions, including:

  • Urinary Incontinence: A small study investigated the use of norfenefrine hydrochloride for female stress incontinence, but further research is needed to confirm its efficacy.
  • Origin: Norfenefrine is produced endogenously in the body from the amino acid tyrosine []. Norfenefrine hydrochloride is a synthetic salt form of norfenefrine, improving its stability and solubility for therapeutic use [].
  • Significance in Scientific Research: Norfenefrine hydrochloride is primarily used in research to study its effects on the adrenergic system, particularly its ability to elevate blood pressure and manage stress incontinence [].

Molecular Structure Analysis

  • Norfenefrine hydrochloride possesses a phenethylamine core structure with a hydroxyl group on the third carbon and an amine group on the second carbon. It also contains a hydrochloride group (HCl) attached to the amine, making it a salt [].
  • Key features:
    • The presence of the hydroxyl groups allows for hydrogen bonding, potentially influencing its interaction with biological targets [].
    • The amine group is responsible for the sympathomimetic activity of the molecule [].

Chemical Reactions Analysis

  • Synthesis: Norfenefrine hydrochloride can be synthesized from m-tyramine through a series of chemical reactions involving methylation and hydroxylation []. However, the specific details of these reactions are proprietary information and not readily available in scientific literature.
  • Decomposition: The exact decomposition pathway of norfenefrine hydrochloride is not well documented in scientific research. However, it is likely to decompose under extreme temperatures or in highly acidic or basic environments.

Physical And Chemical Properties Analysis

  • Melting point: No data readily available on the specific melting point of norfenefrine hydrochloride.
  • Boiling point: No data readily available on the boiling point of norfenefrine hydrochloride.
  • Solubility: Norfenefrine hydrochloride is likely to be soluble in water due to the presence of the ionic hydrochloride group [].
  • Stability: Norfenefrine hydrochloride is likely more stable than the freebase form of norfenefrine due to the presence of the ionic bond with chloride [].

Norfenefrine hydrochloride acts as an alpha-adrenergic agonist, mimicking the effects of the neurotransmitter norepinephrine by binding to alpha-adrenergic receptors [, ]. This activation leads to various physiological effects, including:

  • Vasoconstriction: Norfenefrine hydrochloride can cause blood vessels to constrict, thereby increasing blood pressure [].
  • Smooth muscle contraction: Activation of alpha-adrenergic receptors in the bladder muscles can help improve stress incontinence.
  • Toxicity: Limited data exists on the specific toxicity of norfenefrine hydrochloride. However, based on its similarity to other sympathomimetic drugs, potential side effects include:
    • Increased heart rate and blood pressure [].
    • Anxiety and insomnia [].
    • Headache and dizziness [].
  • Flammability: Norfenefrine hydrochloride is likely not flammable due to its ionic structure.
  • Reactivity: Norfenefrine hydrochloride may react with strong acids or bases, causing decomposition.

Please Note:

  • The information on physical and chemical properties, specific reactions, and detailed safety data is limited due to the niche use of norfenefrine hydrochloride. Further research may be needed to obtain a more comprehensive picture.
  • Norfenefrine hydrochloride is a prescription drug and should only be used under the supervision of a qualified healthcare professional.

Related CAS

536-21-0 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Adrenergic alpha-Agonists

Pictograms

Irritant

Irritant

Other CAS

4779-94-6
15308-34-6

Wikipedia

Norfenefrine hydrochloride

Dates

Modify: 2023-08-15

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